REACTION_CXSMILES
|
C[S:2]([C:4]1[CH:9]=[C:8]([C:10]2[S:14][C:13](CCCCCC)=[CH:12][CH:11]=2)[C:7]([S:21](C)=O)=[CH:6][C:5]=1[C:24]1SC(CCCCCC)=[CH:26][CH:25]=1)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.F[C:50](F)(F)[S:51](O)(=O)=O>>[S:14]1[C:10]2[C:8]3[CH:9]=[C:4]4[S:2][C:25]5[CH:26]=[CH:50][S:51][C:24]=5[C:5]4=[CH:6][C:7]=3[S:21][C:11]=2[CH:12]=[CH:13]1
|
Name
|
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene)
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)C1=C(C=C(C(=C1)C1=CC=C(S1)CCCCCC)S(=O)C)C1=CC=C(S1)CCCCCC
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 72 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a dark brown solution, which
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Type
|
FILTRATION
|
Details
|
The yellow precipitate was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
TEMPERATURE
|
Details
|
by refluxing it in pyridine (40 ml) for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
When the suspension was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
a large volume of CH2Cl2 was added
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Type
|
EXTRACTION
|
Details
|
to extract the product
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C1=C(S2)C=C2C(SC3=C2SC=C3)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |